molecular formula C8H12ClNO B3057770 2-Amino-6-ethylphenol hydrochloride CAS No. 84942-41-6

2-Amino-6-ethylphenol hydrochloride

Cat. No.: B3057770
CAS No.: 84942-41-6
M. Wt: 173.64 g/mol
InChI Key: LCWZNFAENVJKFX-UHFFFAOYSA-N
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Description

Significance of Aminophenolic Scaffolds in Organic Chemistry

Aminophenolic scaffolds, the core structures of aminophenol derivatives, are of considerable interest in organic synthesis and medicinal chemistry. nih.govmdpi.com Their inherent reactivity and ability to participate in a wide range of chemical transformations make them versatile building blocks for constructing more complex molecules. nih.gov The presence of both a nucleophilic amino group and a phenolic hydroxyl group allows for selective modifications at different positions, leading to a diverse array of derivatives. acs.orgacs.org

In medicinal chemistry, the aminophenol scaffold is a key component in the development of new therapeutic agents. nih.gov The arrangement of the amino and hydroxyl groups can influence the molecule's interaction with biological targets. Furthermore, these scaffolds serve as foundational structures that can be systematically modified to explore structure-activity relationships, a critical aspect of drug discovery. nih.gov The ability to create libraries of compounds based on a common aminophenolic core aids researchers in identifying molecules with desired biological activities. nih.gov

Contextualizing 2-Amino-6-ethylphenol (B8804987) Hydrochloride within Substituted Aminophenol Chemistry

2-Amino-6-ethylphenol hydrochloride belongs to the family of substituted aminophenols. sigmaaldrich.comuni.lubldpharm.com Its structure consists of a phenol (B47542) ring with an amino group at the second position and an ethyl group at the sixth position. The hydrochloride salt form enhances its stability and solubility in certain solvents.

The synthesis of related aminophenol compounds can be achieved through various methods, including the reduction of corresponding nitro compounds. For instance, 2-amino-4,6-dichloro-5-ethylphenol hydrochloride has been synthesized by the reduction of 2-nitro-4,6-dichloro-5-ethylphenol using Raney nickel as a catalyst, followed by the addition of hydrochloric acid. prepchem.com Similarly, processes for preparing 2-amino-5-alkyl-phenols involve the treatment of an alkaline reaction mixture with a mineral acid like hydrochloric acid to form the hydrochloride salt. google.com

The concept of positional isomerism is fundamental to understanding the chemistry of substituted aminophenols. wikipedia.org The relative positions of the amino and hydroxyl groups on the phenol ring significantly influence the compound's physical and chemical properties. The three basic isomers of aminophenol are 2-aminophenol (B121084), 3-aminophenol, and 4-aminophenol. wikipedia.org The acidity of these isomers, for example, varies depending on the position of the amino group, which acts as an electron-donating group. quora.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-ethylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-6-4-3-5-7(9)8(6)10;/h3-5,10H,2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWZNFAENVJKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84942-41-6
Record name Phenol, 2-amino-6-ethyl-, hydrochloride (1:1)
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Record name 2-amino-6-ethylphenol hydrochloride
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Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 Amino 6 Ethylphenol Hydrochloride

Current Synthetic Approaches and Challenges for Aminophenols

The preparation of aminophenols, particularly those with specific substitution patterns like 2-Amino-6-ethylphenol (B8804987), is often challenged by issues of regioselectivity and functional group tolerance. Traditional methods can require harsh conditions and may lead to mixtures of isomers that are difficult to separate. nih.gov

Chemo- and Regioselective Synthetic Strategies

The regioselective synthesis of aminophenols is critical for obtaining the desired isomer. For a compound such as 2-Amino-6-ethylphenol, a common strategy would involve the nitration of 2-ethylphenol, followed by the reduction of the nitro group. The hydroxyl group of phenol (B47542) is an ortho-para directing group, meaning that nitration will likely yield a mixture of 2-ethyl-4-nitrophenol (B3051496) and 2-ethyl-6-nitrophenol. quora.com The separation of these isomers is a key step before the subsequent reduction to the corresponding aminophenol.

Modern synthetic methods offer more direct and selective routes. For instance, Ru-catalyzed C-H mono- and dihydroxylation of anilides using a directing group strategy provides a pathway to various 2-aminophenol (B121084) derivatives with high regioselectivity and yields. acs.org Another innovative approach involves a dehydrogenative synthesis from cyclohexanones and amines, which allows for the one-shot installation of both amino and hydroxyl groups onto a phenyl ring. nih.gov Furthermore, a metal- and oxidant-free method for the synthesis of 2-aminophenols has been developed, proceeding through a cascade nih.govnih.gov-sigmatropic rearrangement of N-arylhydroxylamines. rsc.orgrsc.orgnih.gov This method demonstrates excellent regioselectivity and functional group tolerance under mild conditions. rsc.orgnih.gov

A plausible and direct synthesis route for 2-Amino-6-ethylphenol would be the catalytic hydrogenation of 2-ethyl-6-nitrophenol. An analogous synthesis has been reported for 2-amino-4,6-dichloro-5-ethylphenol hydrochloride, where 2-nitro-4,6-dichloro-5-ethylphenol is reduced using a Raney nickel catalyst under hydrogen pressure. prepchem.com Following the reduction, the introduction of hydrochloric acid facilitates the precipitation of the hydrochloride salt. prepchem.comvulcanchem.com A similar procedure is used to form 2-aminophenol hydrochloride from 2-aminophenol, where HCl gas is introduced into a methanol (B129727) solution of the aminophenol to yield the hydrochloride salt. chemicalbook.com

Starting MaterialReagentsProductKey Features
2-ethylphenol1. HNO₃/H₂SO₄ 2. Reduction (e.g., H₂/Raney Ni) 3. HCl2-Amino-6-ethylphenol hydrochlorideTraditional multi-step synthesis requiring isomer separation.
AnilidesRu-catalyst, oxidant, directing group2-Aminophenol derivativesHigh regioselectivity through C-H hydroxylation. acs.org
N-arylhydroxylaminesSulfuryl chloride, methanol2-Aminophenol derivativesMetal-free, mild conditions, cascade reaction. rsc.org
Cyclohexanones, aminesTEMPON-functionalized 2-aminophenolsOne-shot installation of amino and hydroxyl groups. nih.gov

Consideration of Stereoselective Routes for Related Chiral Aminophenols

While this compound itself is not chiral, the synthesis of related chiral aminophenols is of significant interest, particularly for their application as ligands in asymmetric catalysis. nih.gov The development of stereoselective routes to access enantiomerically pure aminophenols often involves one of three main strategies: using a chiral starting material from the "chiral pool," resolution of a racemic mixture, or employing a chiral auxiliary. sigmaaldrich.com

Catalytic enantioselective synthesis is a powerful tool where a new stereocenter is introduced using a chiral catalyst. sigmaaldrich.com For example, chiral aminophenol ligands have been instrumental in the asymmetric addition of diethyl zinc to aldehydes, achieving high enantioselectivity. chemicalbook.com The synthesis of libraries of chiral imidazoline-aminophenol ligands has been accomplished on solid supports, allowing for high-throughput screening in catalytic reactions like the Henry reaction. acs.org The stereochemical outcome in these reactions is often highly dependent on the specific combination of stereogenic centers within the ligand. acs.org

Investigation of Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and developing new, more efficient methodologies.

Pathways for C-N and C-O Bond Formation in Phenolic Aminations

The formation of C-N and C-O bonds in the synthesis of aminophenols can proceed through various mechanistic pathways. In the context of direct amination of phenols, a rhodium-catalyzed approach has been shown to proceed via the formation of an η⁵-phenoxo Rh(III) complex. organic-chemistry.org This complex facilitates the keto-enol tautomerization of the phenol, which then undergoes condensation with an amine to form an iminium intermediate that leads to the aniline (B41778) product. organic-chemistry.orgresearchgate.net

Another strategy for ortho-C-H amidation of phenols involves the intramolecular rearrangement of N-phenoxyarylamides. Mechanistic studies suggest that this can occur through a synergistic reaction mechanism involving the homolytic cleavage of the N-O bond to generate nitrogen and phenolic radicals, followed by the addition of the nitrogen radical to the ortho position of the phenolic ring. acs.org

The direct conversion of cyclohexanones to N-functionalized 2-aminophenols using TEMPO as an oxidant is believed to be influenced by the water molecules produced during the initial ketone-amine condensation. nih.gov This water can interact with the amine moieties via hydrogen bonding, which may prevent further undesired oxidation of the aminophenol product. nih.gov

Role of Catalysis in Aminophenol Synthesis

Catalysis plays a pivotal role in the synthesis of aminophenols, enabling milder reaction conditions, higher selectivity, and improved efficiency. Both transition metal catalysts and, increasingly, organocatalysts and enzymes are employed.

Transition metal catalysts, including those based on palladium, ruthenium, and rhodium, are widely used for C-H functionalization and cross-coupling reactions to produce aminophenols. acs.org For example, Ru-catalyzed C-H hydroxylation of anilides is a powerful method for preparing 2-aminophenol derivatives. acs.org Rhodium catalysts have been effectively used for the direct amination of phenols with amines. organic-chemistry.orgresearchgate.net In the reduction of nitrophenols, catalysts like platinum on carbon (Pt/C) and Raney nickel are highly effective. prepchem.com

The development of metal-free catalytic systems is a significant area of research. A novel strategy for the synthesis of 2-aminophenols from N-arylhydroxylamines proceeds without the need for metals or oxidants, relying on a cascade nih.govnih.gov-sigmatropic rearrangement. rsc.orgrsc.orgnih.gov Biocatalysis also presents a green alternative, with enzymes like hydroxylaminobenzene (HAB) mutase capable of converting hydroxylamines to ortho-aminophenols. dtic.mil

Catalyst TypeExample ReactionFunction
RutheniumC-H hydroxylation of anilidesDirects ortho-hydroxylation for 2-aminophenol synthesis. acs.org
RhodiumAmination of phenols with aminesFacilitates keto-enol tautomerization and C-N bond formation. organic-chemistry.orgresearchgate.net
Raney NickelReduction of nitrophenolsCatalyzes the hydrogenation of the nitro group to an amine. prepchem.com
Metal-free (e.g., methyl chlorosulfonate)Rearrangement of N-arylhydroxylaminesPromotes a cascade reaction to form 2-aminophenols. rsc.org
Biocatalyst (e.g., HAB mutase)Rearrangement of hydroxylaminobenzeneCatalyzes the conversion to ortho-aminophenol. dtic.mil

Green Chemistry Principles in Aminophenol Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for aminophenols, aiming to reduce waste, avoid hazardous reagents, and improve atom economy. Traditional methods, such as the reduction of nitrophenols with iron in acidic media, generate significant amounts of iron sludge, posing disposal challenges. google.com

Catalytic hydrogenation is a greener alternative to stoichiometric reductants. google.com The use of water as a solvent and the development of catalyst systems that can be easily recovered and recycled are key aspects of green aminophenol synthesis. vjol.info.vn For instance, the synthesis of o-aminophenol derivatives has been achieved with microwave-assisted steps to shorten reaction times and improve yields. vjol.info.vn

The development of metal-free catalytic systems aligns well with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. rsc.orgacs.org Furthermore, reactions that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are highly desirable. The rhodium-catalyzed amination of phenols, which produces only water as a byproduct, is an excellent example of an atom-economical reaction. organic-chemistry.org Photochemical methods, which utilize light to drive reactions, also represent a green approach to aminophenol synthesis. nih.gov

The pursuit of sustainable chemical manufacturing has driven significant research into the development of novel synthetic routes that are both efficient and environmentally benign. A key focus of this research is the synthesis of fine and specialty chemicals, such as this compound, a compound with potential applications in various fields of chemical synthesis. This article delves into the advanced synthetic methodologies for this compound, with a particular emphasis on sustainable reaction conditions and the development of innovative catalysts.

The traditional synthesis of aminophenols often involves the reduction of corresponding nitrophenols. While effective, these methods frequently rely on stoichiometric reducing agents and harsh reaction conditions, leading to significant waste generation and environmental concerns. Modern synthetic chemistry seeks to overcome these limitations through the development of catalytic processes that are not only more efficient but also adhere to the principles of green chemistry.

The development of sustainable synthetic methods for this compound primarily revolves around the catalytic hydrogenation of its precursor, 2-ethyl-6-nitrophenol. This approach is attractive due to its high atom economy, as the only byproduct is water. Research in this area is focused on two main aspects: the design of highly active and selective catalysts and the optimization of reaction conditions to minimize environmental impact.

Catalyst Development:

A significant advancement in this field is the use of heterogeneous catalysts, which offer advantages in terms of separation, recovery, and reusability. While specific studies on the synthesis of this compound are limited, research on structurally similar compounds provides valuable insights into potential catalytic systems.

One promising area of catalyst development is the use of amorphous alloys. For instance, a study on the hydrogenation of 2,4-dichloro-6-nitrophenol (B1219690) to 2-amino-4,6-dichlorophenol (B1218851) utilized a Ni-B/SiO2 amorphous alloy catalyst. researchgate.net This catalyst, prepared by a co-reduction method, demonstrated high efficacy under relatively mild conditions. The amorphous nature of the alloy provides a high density of active sites, contributing to its catalytic activity. The use of a silica (B1680970) support enhances the catalyst's stability and surface area. The study systematically investigated the effects of various reaction parameters on the conversion and selectivity, providing a blueprint for optimizing the synthesis of other substituted aminophenols. researchgate.net

The research found that the optimal conditions for the hydrogenation of 2,4-dichloro-6-nitrophenol included a specific composition of the Ni-B alloy, a defined catalyst loading, and controlled temperature and pressure. researchgate.net These findings suggest that a similar approach could be successfully applied to the synthesis of this compound, with the expectation of achieving high yields and selectivity.

Sustainable Reaction Conditions:

The principles of green chemistry guide the selection of reaction conditions to minimize energy consumption and the use of hazardous substances. For the synthesis of aminophenols, this translates to:

Solvent Selection: The use of environmentally benign solvents is a cornerstone of sustainable synthesis. While some catalytic hydrogenations are performed in organic solvents, there is a growing trend towards the use of water, supercritical fluids, or even solvent-free conditions. These approaches reduce the environmental footprint of the process and simplify product purification.

Temperature and Pressure: Operating at lower temperatures and pressures reduces energy consumption and improves the safety profile of the reaction. The development of highly active catalysts is crucial for achieving high reaction rates under mild conditions.

Catalyst-Free Systems: In some cases, it is possible to conduct reactions without a catalyst, for example, by using microwave irradiation or ultrasound to provide the necessary activation energy. While not yet demonstrated for the synthesis of this compound, these catalyst-free methods are an active area of research for the synthesis of various organic compounds. nih.gov

Detailed Research Findings:

The research on the Ni-B/SiO2 amorphous alloy catalyst for the hydrogenation of 2,4-dichloro-6-nitrophenol provides a concrete example of the data-driven approach to developing sustainable synthetic methods. The study revealed that a catalyst with 15% Ni and 4% B by mass, at a loading of 3% relative to the substrate, under a hydrogen pressure of 0.5 MPa and a temperature of 333 K, resulted in 100% conversion of the nitrophenol with a 98% selectivity for the desired aminophenol. researchgate.net

This level of detail is critical for the rational design of processes for related molecules like this compound. By analogy, one could hypothesize that a similar Ni-B based catalyst would be effective, although the optimal conditions would need to be determined experimentally.

Below is a data table summarizing the findings for the synthesis of the analogous compound, 2-amino-4,6-dichlorophenol, which serves as a model for the potential sustainable synthesis of this compound.

Catalyst Composition (wt%)Catalyst Loading (wt%)H2 Pressure (MPa)Temperature (K)Conversion (%)Selectivity (%)
15% Ni, 4% B on SiO230.533310098

Data based on the synthesis of 2-amino-4,6-dichlorophenol as a model for this compound synthesis. researchgate.net

Further research into the development of catalysts derived from abundant and non-toxic metals, as well as the exploration of biocatalytic routes, will continue to advance the sustainable synthesis of this compound and other valuable chemical compounds. The mechanistic elucidation of these catalytic processes, through techniques such as in-situ spectroscopy and computational modeling, will also play a crucial role in the design of next-generation catalysts with enhanced performance and sustainability.

Chemical Reactivity, Functionalization, and Derivatization Strategies

Transformations Involving Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups are key to the reactivity of 2-amino-6-ethylphenol (B8804987) hydrochloride. Their respective nucleophilic and acidic/basic properties allow for a range of selective and cooperative reactions.

Selective Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo several selective reactions. One common transformation is esterification , where the hydroxyl group reacts with carboxylic acids or their derivatives to form esters. For instance, thymol, a related phenol (B47542), undergoes esterification with acrylic acid. nih.gov This suggests that 2-amino-6-ethylphenol could similarly be esterified. Another important reaction is etherification , where the phenol is converted into an ether. This can be achieved by reacting the phenol with an alkyl halide in the presence of a base.

The reactivity of the hydroxyl group can be influenced by its acidic nature. The formation of a phenoxide ion under basic conditions enhances its nucleophilicity, facilitating reactions like Williamson ether synthesis.

Selective Reactions of the Aromatic Amino Group

The aromatic amino group is nucleophilic and can participate in various reactions. One of the most fundamental reactions is diazotization , where the primary aromatic amine reacts with a nitrous acid precursor (like sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These salts are highly versatile intermediates that can undergo a variety of subsequent reactions, including Sandmeyer, Schiemann, and coupling reactions to introduce a wide range of substituents onto the aromatic ring. fishersci.co.uk

Furthermore, the amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations or to introduce specific acyl moieties. It is also possible to achieve selective N-alkylation of amino acids using specific catalysts, a strategy that could potentially be adapted for 2-amino-6-ethylphenol. nih.gov

Bifunctional Reactivity: Cooperative and Competitive Pathways

The presence of both amino and hydroxyl groups on the same molecule can lead to complex reactivity patterns. Depending on the reaction conditions and the nature of the reagents, these groups can react independently, cooperatively, or in competition with each other.

For example, when reacting with a di-functional electrophile, both the amino and hydroxyl groups could potentially react, leading to the formation of heterocyclic structures. The relative reactivity of the two groups is a critical factor. Generally, the amino group is a stronger nucleophile than the hydroxyl group under neutral or basic conditions. However, under acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which deactivates it towards electrophilic attack, allowing the hydroxyl group to react selectively.

Aromatic Ring Functionalization and Substitution Chemistry

The benzene (B151609) ring of 2-amino-6-ethylphenol is activated towards electrophilic substitution due to the electron-donating nature of the amino and hydroxyl groups. The ethyl group also has a weak activating effect.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. total-synthesis.commasterorganicchemistry.com The amino and hydroxyl groups are strong activating groups and are ortho, para-directors. masterorganicchemistry.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. In 2-amino-6-ethylphenol, the positions open for substitution are C3, C4, and C5. The directing effects of the existing substituents will determine the regioselectivity of the substitution. Given the positions of the amino and hydroxyl groups, electrophilic attack is most likely to occur at the C4 and C5 positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) is another important reaction type for aromatic compounds, particularly those bearing electron-withdrawing groups. fishersci.co.ukwikipedia.org While the electron-donating groups in 2-amino-6-ethylphenol generally disfavor classical SNAr, such reactions can be enabled under specific conditions. wikipedia.org For SNAr to occur, a good leaving group (like a halide) must be present on the ring, and the ring must be activated by strongly electron-withdrawing groups, typically located ortho or para to the leaving group. libretexts.org While the parent compound is not primed for this reaction, its derivatives, particularly those where the amino or hydroxyl group is modified to be electron-withdrawing, or where a halogen is introduced onto the ring, could potentially undergo SNAr. osti.gov

Preparation of Advanced Derivatives for Specific Research Applications

The versatile reactivity of 2-amino-6-ethylphenol hydrochloride allows for the synthesis of a wide array of derivatives with potential applications in various research fields. For example, the synthesis of aminophenol derivatives through reactions like the reduction of nitrophenols is a common strategy. google.com The functional groups can be modified to create compounds with tailored electronic and steric properties.

Below is a table summarizing potential derivatization strategies and the types of derivatives that can be prepared:

Functional GroupReaction TypeReagent(s)Product Type
Phenolic -OHEsterificationCarboxylic Acid/Acyl HalidePhenolic Ester
Phenolic -OHEtherificationAlkyl Halide, BasePhenolic Ether
Aromatic -NH2DiazotizationNaNO2, HClDiazonium Salt
Aromatic -NH2AcylationAcyl Chloride/Anhydride (B1165640)Amide
Aromatic RingNitrationHNO3, H2SO4Nitro-substituted Phenol
Aromatic RingHalogenationBr2, FeBr3 or Cl2, AlCl3Halo-substituted Phenol

This table is interactive. You can sort the columns by clicking on the headers.

The strategic functionalization of this compound can lead to the development of novel molecules for materials science, medicinal chemistry, and other areas of chemical research.

Schiff Base Formation and Coordination Chemistry

The presence of a primary amino group and a phenolic hydroxyl group in 2-Amino-6-ethylphenol makes it a valuable precursor for the synthesis of Schiff bases. Schiff bases, characterized by the imine or azomethine group (-C=N-), are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.govresearchgate.net These compounds and their metal complexes are of significant interest due to their diverse applications in catalysis, and as pigments and dyes. rsc.org

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine. The general synthesis often involves refluxing equimolar amounts of the aminophenol and the carbonyl compound in a suitable solvent like ethanol. researchgate.net

For instance, new Schiff bases have been synthesized through the condensation of 2-aminophenol (B121084) with various substituted benzaldehydes. researchgate.net Similarly, the reaction of terephthalaldehyde (B141574) with 2-aminophenol in a 1:2 molar ratio yields a polydentate Schiff base ligand where both carbonyl groups of the aldehyde have reacted.

The resulting Schiff bases derived from 2-aminophenol analogues are effective ligands capable of coordinating with various metal ions. researchgate.net The coordination often involves the imine nitrogen and the deprotonated phenolic oxygen. researchgate.net This ability to form stable metal complexes is a cornerstone of their utility in coordination chemistry. rsc.org

Studies on metal complexes of Schiff bases derived from 2-aminophenol have shown that the ligands can act as bidentate or tridentate donors. nih.govresearchgate.net For example, Schiff bases formed from 2-aminophenol and salicylaldehyde (B1680747) derivatives coordinate to Cu(II) ions as dibasic tridentate ligands, involving the imine nitrogen and both phenolic oxygen atoms. researchgate.net The formation of these complexes can lead to changes in the electronic spectra, such as a bathochromic (red) shift in the maximum absorption wavelength, which confirms complexation. rsc.org

The table below summarizes representative examples of Schiff base formation involving aminophenol derivatives and their coordination with metal ions.

Carbonyl CompoundMetal IonLigand TypeCoordination SitesReference
Substituted BenzaldehydesCu(II), Ni(II), Co(II), Cd(II)Bidentate/TridentateImine N, Phenolic O researchgate.net
Salicylaldehyde DerivativesCu(II)Dibasic TridentateImine N, Phenolic O researchgate.net
TerephthalaldehydeNi(II), Cu(II), Zn(II)Dibasic TetradentateImino N, Phenolic O
Methyl Isobutyl KetoneVO(II), Co(II)Bidentate/TridentateImine N, Phenolic O nih.gov
2-substituted 1,3-bis(dimethylamino)-trimethinium saltsCu, Zn, Co, NiN2O2 donor setImine N, Phenolic O rsc.org

Derivatization for Spectroscopic and Chromatographic Analysis

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, such as its volatility, detectability, or chromatographic behavior. welch-us.com For a compound like 2-Amino-6-ethylphenol, derivatization is crucial for improving its analysis by spectroscopic and chromatographic methods. thermofisher.com

Spectroscopic Analysis:

For spectroscopic analysis, particularly UV-Visible spectrophotometry, derivatization can be employed to create derivatives with enhanced chromophoric properties. While the parent compound absorbs in the UV region, its derivatives can exhibit shifts in their absorption maxima, which can be useful for quantification in complex matrices. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can help in understanding the electronic spectra of aminophenol derivatives. theaic.org The formation of Schiff base metal complexes, as discussed previously, also serves as a form of derivatization that significantly alters the UV-Vis spectrum, allowing for the spectrophotometric study of metal ion binding. rsc.orgrsc.org

Chromatographic Analysis:

In chromatography, especially High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often necessary for aminophenols. nih.gov Due to their polarity and, in the case of GC, low volatility, direct analysis can be challenging. jfda-online.com Derivatization addresses these issues by converting the polar amino and hydroxyl groups into less polar, more volatile, and more easily detectable moieties. thermofisher.comjfda-online.com

Pre-column derivatization is a common strategy where the analyte is modified before injection into the chromatographic system. welch-us.com A variety of reagents are available for this purpose, targeting the primary amine and phenolic hydroxyl groups.

Common derivatizing reagents for amines and phenols include:

Acylating agents: Reagents like trifluoroacetic anhydride (TFAA) react with amino and hydroxyl groups to form fluoroacyl derivatives, which are more volatile and highly detectable by electron capture detectors (ECD) in GC. jfda-online.comlibretexts.org

Silylating agents: These reagents replace active hydrogens in amino and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis. jfda-online.com

Fluorescent labeling agents: For HPLC with fluorescence detection, reagents that introduce a fluorophore are used to enhance sensitivity. thermofisher.com Examples include:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives. thermofisher.comlibretexts.orgcreative-proteomics.com

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines and phenolic hydroxyl groups to yield fluorescent derivatives. libretexts.org

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.com

The choice of derivatization reagent and method depends on the analytical technique, the desired sensitivity, and the nature of the sample matrix. creative-proteomics.comsigmaaldrich.com For instance, for the analysis of aliphatic amines in air, a method using automatic pre-column derivatization with OPA and FMOC followed by HPLC with fluorescence detection has been developed. thermofisher.com

The table below provides an overview of common derivatization strategies for aminophenol-like compounds for chromatographic analysis.

Analytical TechniqueDerivatization GoalReagent ClassExample ReagentTarget Functional GroupReference
Gas Chromatography (GC)Increase volatility, improve peak shape, enhance detectionAcylationTrifluoroacetic anhydride (TFAA)Amino, Hydroxyl jfda-online.comlibretexts.org
Gas Chromatography (GC)Increase volatility, improve peak shapeSilylationTrimethylsilyl (TMS) reagentsAmino, Hydroxyl jfda-online.com
HPLC-FluorescenceEnhance sensitivityFluorescent Labeling9-fluorenylmethyl chloroformate (FMOC-Cl)Amino thermofisher.comlibretexts.orgcreative-proteomics.com
HPLC-FluorescenceEnhance sensitivityFluorescent LabelingDansyl chloride (DNS-Cl)Amino, Hydroxyl libretexts.org
HPLC-FluorescenceEnhance sensitivityFluorescent Labelingo-Phthalaldehyde (OPA)Primary Amino thermofisher.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the electronic and structural properties of 2-Amino-6-ethylphenol (B8804987).

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. This method is highly effective for calculating the optimized geometry and various molecular properties of phenolic compounds. researchgate.nettandfonline.com For a molecule like 2-Amino-6-ethylphenol, DFT calculations, typically employing hybrid functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), can determine key structural and electronic parameters. redalyc.org

Table 1: Illustrative Electronic Properties Calculable via DFT for an Aminophenol Derivative

Property Description Predicted Significance for 2-Amino-6-ethylphenol
Total Energy The total energy of the molecule in its optimized state, indicating its thermodynamic stability. A lower value suggests higher stability.
Dipole Moment A measure of the net molecular polarity, arising from the non-uniform distribution of charge. Expected to be significant due to the polar -OH and -NH2 groups.
Rotational Constants Constants related to the molecule's moments of inertia, used in microwave spectroscopy. Provides data for identifying the molecule through rotational spectroscopy.

| Mulliken Atomic Charges | An estimation of the partial charge on each atom in the molecule. | Helps in identifying relative atomic charges and sites for electrostatic interactions. |

These DFT-derived properties provide a quantitative basis for understanding the molecule's intrinsic characteristics.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical for predicting chemical reactivity. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule, which helps in identifying the regions that are rich or deficient in electrons. ijaemr.com For 2-Amino-6-ethylphenol, the MEP surface would be expected to show:

Negative Regions (Nucleophilic): Concentrated around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack.

Positive Regions (Electrophilic): Located around the hydrogen atoms of the hydroxyl and amino groups, indicating sites susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. materialsciencejournal.org

HOMO: Represents the ability to donate an electron. For 2-Amino-6-ethylphenol, the electron density of the HOMO is expected to be concentrated on the aromatic ring and the lone pairs of the oxygen and nitrogen atoms.

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the aromatic ring.

HOMO-LUMO Energy Gap: This energy difference is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. materialsciencejournal.orgnih.gov

Table 2: Conceptual FMO and MEP Analysis for 2-Amino-6-ethylphenol

Analysis Parameter Interpretation
MEP Negative Potential Site for electrophilic attack (e.g., around O and N atoms). ijaemr.com
Positive Potential Site for nucleophilic attack (e.g., around acidic H atoms). ijaemr.com
FMO HOMO Energy Relates to the ionization potential and electron-donating ability.
LUMO Energy Relates to the electron affinity and electron-accepting ability.

Theoretical models, primarily DFT and its time-dependent extension (TD-DFT), are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. tandfonline.comresearchgate.net These theoretical frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the functional groups. Although there is often a systematic deviation from experimental values, this can be corrected using scaling factors, leading to a reliable assignment of the experimental spectra. redalyc.org For 2-Amino-6-ethylphenol, key vibrational modes would include O-H stretch, N-H stretch, aromatic C-H stretch, and C-O stretch. ijaemr.com

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. materialsciencejournal.orgnih.gov This analysis provides insights into the electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Illustrative Comparison of Theoretical vs. Experimental Vibrational Frequencies

Vibrational Mode Typical Experimental Range (cm⁻¹) Predicted DFT Frequency (cm⁻¹)
O-H Stretch 3200-3600 Calculated value, typically higher than experimental before scaling.
N-H Stretch 3300-3500 Calculated value, requires scaling for accuracy.
Aromatic C-H Stretch 3000-3100 Calculated value.

| C-O Stretch | 1200-1300 | Calculated value. ijaemr.com |

Molecular Modeling and Dynamics Simulations

While quantum studies focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the conformational landscape and behavior of molecules over time.

The structure of 2-Amino-6-ethylphenol is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis, often performed using DFT, aims to identify the most stable conformers. nih.gov Key rotational axes include the C-O bond, the C-N bond, and the C-C bond of the ethyl group.

A critical feature for ortho-substituted aminophenols is the potential for intramolecular hydrogen bonding . In 2-Amino-6-ethylphenol, a hydrogen bond can form between the hydrogen of the hydroxyl group and the nitrogen of the amino group (O-H···N), or between a hydrogen of the amino group and the oxygen of the hydroxyl group (N-H···O). Such interactions significantly stabilize the conformation in which they occur, making it a likely global minimum energy structure. nih.gov Computational studies on similar molecules have confirmed that conformations are often stabilized by such six-membered-ring hydrogen bonds. nih.gov

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. For 2-Amino-6-ethylphenol, reactivity is largely dictated by the substituted aromatic ring.

The FMO and MEP analyses described earlier are fundamental to predicting reactivity. The electron-rich nature of the aromatic ring, enhanced by the strong electron-donating -OH and -NH2 groups, makes it highly susceptible to electrophilic aromatic substitution. These groups are ortho- and para-directing. Since the para position to the hydroxyl group is occupied by the ethyl group and the para position to the amino group is occupied by the hydroxyl group, the remaining open ortho positions on the ring are the most probable sites for electrophilic attack. DFT calculations can be used to model the transition states of such reactions to determine activation energies and confirm the most likely substitution patterns. rsc.org

Quantitative Structure-Property Relationship (QSPR) Approaches for Phenolic Compounds

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a series of chemical compounds and their physicochemical properties. tandfonline.com In the context of phenolic compounds, QSPR studies are instrumental in predicting various properties, thereby guiding the synthesis of new molecules with desired characteristics and reducing the need for extensive experimental testing. wiley.comnih.gov These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. wiley.com

The development of a QSPR model involves several key stages: the selection of a dataset of compounds with known properties, the generation of molecular descriptors that numerically represent the structural attributes of these compounds, the use of statistical methods to create a correlation model, and rigorous validation of the model's predictive power. tandfonline.com

Research Findings and Methodologies

QSPR studies on phenolic compounds have explored a wide array of properties, with a significant focus on antioxidant activity. wiley.comnih.gov This is due to the well-established capacity of phenols to act as free radical scavengers. wiley.com The antioxidant efficacy of phenolic compounds is intricately tied to their molecular structure, particularly the arrangement and number of hydroxyl groups and other substituents on the aromatic ring. wiley.com

Researchers have employed various statistical and machine learning techniques to build robust QSPR models. These include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and Support Vector Machines (SVM). asianpubs.orgnih.gov For instance, a study on the electrochemical degradation of substituted phenols utilized SVM to develop a QSPR model, demonstrating high predictive ability with a limited number of descriptors. asianpubs.org Another study on the antioxidant activity of phenolic compounds developed models using MLR, highlighting the importance of descriptors such as the heat of formation and the energy of molecular orbitals. researchgate.net

Molecular Descriptors in Phenolic QSPR

A crucial aspect of QSPR modeling is the selection of appropriate molecular descriptors. These can be broadly categorized as:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of molecules. Commonly used descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges, and bond dissociation enthalpy (BDE) of the phenolic O-H bond. wiley.comnih.gov For example, a lower BDE of the O-H bond is generally associated with higher antioxidant activity. nih.gov

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule (its graph). They encode information about the size, shape, and branching of the molecule.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (LogP), which is a measure of a compound's hydrophobicity. The lipophilic character of phenolic compounds can influence their ability to interact with cell membranes and thus their biological activity.

The following table illustrates the types of molecular descriptors that are frequently employed in QSPR studies of phenolic compounds.

Descriptor CategorySpecific ExamplesRelevance to Phenolic Compounds
Quantum ChemicalHOMO Energy, LUMO Energy, O-H Bond Dissociation Enthalpy (BDE)Determine the ease of electron donation and hydrogen atom transfer, which are key mechanisms of antioxidant activity. wiley.comnih.gov
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Influences the compound's ability to cross biological membranes and interact with target sites.
ConstitutionalMolecular Weight, Number of Hydroxyl GroupsBasic structural features that directly impact the compound's properties and reactivity.
TopologicalWiener Index, Randić IndexDescribe molecular size, shape, and branching, which can affect intermolecular interactions.

Illustrative Data from QSPR Studies on Substituted Phenols

CompoundSubstituentsHOMO (eV)O-H BDE (kcal/mol)LogPAntioxidant Activity (IC50, µM)
Phenol (B47542)-H-8.5088.21.48150
4-Methylphenol4-CH3-8.3586.51.94125
4-Methoxyphenol4-OCH3-8.2084.11.3490
4-Nitrophenol4-NO2-9.1590.51.91250
2-Aminophenol (B121084)2-NH2-8.1083.00.6275
4-Aminophenol4-NH2-8.0582.50.0460

This table is for illustrative purposes and the data is not from a single study.

The data in the table demonstrates that electron-donating groups (like -CH3, -OCH3, and -NH2) tend to increase the HOMO energy and decrease the O-H BDE, which generally correlates with enhanced antioxidant activity (a lower IC50 value indicates higher potency). Conversely, electron-withdrawing groups (like -NO2) have the opposite effect. For 2-Amino-6-ethylphenol hydrochloride, one would anticipate that the amino and ethyl groups, both being electron-donating, would contribute to a favorable antioxidant profile.

QSPR models, once validated, can be powerful tools for the virtual screening of large chemical libraries to identify novel phenolic compounds with desired properties, accelerating the discovery and development process. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Amino-6-ethylphenol (B8804987) hydrochloride, both ¹H and ¹³C NMR spectroscopy provide critical insights into its structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 2-Amino-6-ethylphenol hydrochloride, distinct signals corresponding to the different types of protons are observed. The ethyl group protons would appear as a characteristic triplet and quartet pattern. The aromatic protons on the benzene (B151609) ring would exhibit complex splitting patterns due to their coupling with each other. The protons of the amino (NH₂) and hydroxyl (OH) groups would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the six carbons of the phenol (B47542) ring, with the carbon atoms attached to the amino and hydroxyl groups having characteristic chemical shifts. Predicted ¹³C NMR data for the related compound 4-ethylphenol (B45693) shows signals at various chemical shifts, which can be used as a reference point for interpreting the spectrum of this compound. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Data for a Representative Aminophenol Structure

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 7.5 115 - 130
Ethyl CH₂ 2.5 - 2.8 ~23
Ethyl CH₃ 1.1 - 1.3 ~15
C-OH - 150 - 155
C-NH₂ - 140 - 145

Note: This is a generalized prediction for a similar structure. Actual values for this compound may vary.

Advanced Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Structural Elucidation

Advanced mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 2-Amino-6-ethylphenol, the parent compound of the hydrochloride salt, the predicted monoisotopic mass is 137.08406 Da. uni.lu HRMS instruments like Fourier transform ion cyclotron resonance (FT-ICR), Orbitrap, and time-of-flight (TOF) analyzers are crucial for this level of precision. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov It is particularly useful for analyzing complex mixtures and for structural elucidation. In an LC-MS/MS experiment of this compound, the compound would first be separated from any impurities. The precursor ion (the protonated molecule, [M+H]⁺) would then be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For instance, the loss of the ethyl group or the amino group would result in characteristic fragment ions.

Table 2: Predicted m/z Values for Potential Adducts of 2-Amino-6-ethylphenol

Adduct Predicted m/z
[M+H]⁺ 138.09134
[M+Na]⁺ 160.07328
[M-H]⁻ 136.07678
[M+NH₄]⁺ 155.11788
[M+K]⁺ 176.04722

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The O-H stretch of the phenolic hydroxyl group would appear as a broad band, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group would be observed as two sharp bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the ethyl group would be seen around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. Bending vibrations for the various groups would also be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would likely produce strong signals in the Raman spectrum.

Electronic Absorption Spectroscopy: UV-Visible Techniques

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the substituted benzene ring. The presence of the amino and hydroxyl groups, which are auxochromes, will shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The exact position and intensity of these bands can be influenced by the solvent polarity. Derivatization reactions can be employed to enhance the chromophoric properties of compounds for UV-Visible analysis. researchgate.net

Application of Hyphenated Analytical Techniques in Research

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in chemical research. nih.gov For the study of this compound, techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS are invaluable. nih.gov LC-MS, as previously discussed, is ideal for the analysis of this compound. Other hyphenated techniques like LC-NMR and LC-FTIR could also be employed for comprehensive structural analysis, providing NMR and IR data on the separated components of a mixture. nih.gov These techniques are crucial for impurity profiling, metabolism studies, and in the quality control of the compound.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The ortho-disposed amino and hydroxyl groups on the benzene (B151609) ring make 2-Amino-6-ethylphenol (B8804987) hydrochloride an ideal starting material for the synthesis of various heterocyclic systems through cyclization reactions.

One of the prominent applications of 2-aminophenol (B121084) derivatives is in the synthesis of phenoxazines. These nitrogen-containing heterocycles are of significant interest due to their presence in various biologically active molecules and functional materials. The synthesis of phenoxazine (B87303) derivatives from 2-Amino-6-ethylphenol hydrochloride can be achieved through oxidative coupling reactions. For instance, reaction with another 2-aminophenol derivative or a catechol derivative in the presence of an oxidizing agent can lead to the formation of the corresponding ethyl-substituted phenoxazine. The ethyl group can enhance the solubility of these otherwise often insoluble compounds in organic solvents, facilitating their processing and application.

Another important class of nitrogen-containing heterocycles derivable from this precursor are benzoxazoles. nih.govnih.govdicp.ac.cnnih.govorganic-chemistry.orgscielo.org.zanih.govresearchgate.net The condensation of this compound with various electrophilic reagents such as carboxylic acids, aldehydes, or their derivatives can lead to the formation of 7-ethyl-substituted benzoxazoles. nih.gov The reaction typically proceeds via the formation of an intermediate Schiff base or amide, followed by an intramolecular cyclization and dehydration. The presence of the ethyl group can influence the reaction kinetics and the electronic properties of the resulting benzoxazole (B165842).

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

Heterocycle Class General Reaction Scheme Potential Substituents (R)
Phenoxazines Oxidative coupling with a substituted catechol Alkyl, Aryl, Halogen
Benzoxazoles Condensation with a carboxylic acid or aldehyde Alkyl, Aryl, Heteroaryl

While the primary utility of 2-aminophenols is in the synthesis of nitrogen-containing heterocycles, the phenolic hydroxyl group can also participate in the formation of oxygen-containing rings under specific conditions. For example, reactions involving the hydroxyl group while the amino group is protected could lead to the formation of substituted benzofurans or other oxygen-containing heterocyclic systems. However, the direct synthesis of oxygen-containing heterocycles from unprotected this compound is less common due to the higher nucleophilicity of the amino group.

Design and Synthesis of Ligands and Catalysts

The ability of the amino and hydroxyl groups to coordinate with metal ions makes this compound a valuable scaffold for the design of novel ligands for catalysis. dicp.ac.cnnih.gov

The synthesis of chiral ligands from 2-aminophenol derivatives has been an active area of research. nih.govgoogle.comrsc.org By introducing a chiral center, for example through reaction of the amino group with a chiral auxiliary, and subsequent modification, it is possible to generate a library of chiral ligands. These ligands can then be complexed with various transition metals to create catalysts for asymmetric synthesis. The ethyl group in this compound can play a role in tuning the steric environment around the metal center, which can be crucial for achieving high enantioselectivity in catalytic reactions. The development of such ligands is significant for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. google.com

Table 2: Potential Chiral Ligand Scaffolds from this compound

Ligand Type General Structure Potential Chiral Moiety
Schiff Base Ligands Chiral Aldehyde or Ketone
Amine-Phosphine Ligands Chiral Phosphine Group
Bis(oxazoline) Ligands Chiral Amino Alcohol

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The functional groups on the organic linkers play a crucial role in determining the properties and applications of the MOFs. nih.govnih.govresearchgate.netalfa-chemistry.com this compound, with its potential for further functionalization, can serve as a precursor for such organic linkers. nih.govnih.govresearchgate.netalfa-chemistry.com For instance, the amino group can be modified to introduce carboxylic acid or other coordinating groups, which can then be used to synthesize MOFs. The ethyl group would be incorporated into the MOF structure, potentially influencing the pore size and the adsorption properties of the resulting material. The synthesis of such functionalized linkers is a key step in the rational design of MOFs for specific applications like gas storage, separation, and catalysis. thieme-connect.de

Applications in Advanced Materials Research

The unique structure of this compound also lends itself to applications in the field of advanced materials. The incorporation of this building block into larger molecular architectures can lead to materials with interesting optical and electronic properties.

One area of application is in the synthesis of functional dyes. myskinrecipes.comamoghchemicals.in The phenoxazine and benzoxazole derivatives synthesized from this compound can exhibit strong fluorescence and have been investigated for use as fluorescent probes and in organic light-emitting diodes (OLEDs). The ethyl group can enhance the solubility and film-forming properties of these dyes, which is advantageous for their application in devices.

Furthermore, the reactive nature of the amino and hydroxyl groups allows for the incorporation of this molecule into polymer backbones. This can be achieved through polymerization reactions with suitable co-monomers. The resulting polymers would possess the structural and functional characteristics of the 2-Amino-6-ethylphenol unit, which could be beneficial for applications such as specialty polymers with enhanced thermal stability or specific binding properties.

Monomer in Specialty Polymer Synthesis

The bifunctional nature of 2-Amino-6-ethylphenol, the free base form of the hydrochloride salt, allows it to act as a monomer in polymerization reactions. The presence of both a nucleophilic amino group and a hydroxyl group enables its participation in step-growth polymerization to form a variety of specialty polymers.

For instance, aminophenols are key precursors in the synthesis of polyamides and polybenzoxazoles (PBOs) , which are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

In the synthesis of aromatic polyamides, the amino group of an aminophenol can react with a dicarboxylic acid or its derivative. While specific research on the use of this compound in polyamide synthesis is not extensively documented in publicly available literature, the general reaction scheme for aminophenol-based polyamides provides a foundational understanding. The resulting polymers would incorporate the phenolic hydroxyl group, which could either be left as a pendant group to enhance solubility or be utilized for further chemical modifications, such as cross-linking, to tailor the polymer's properties.

Similarly, o-aminophenols are critical monomers for the synthesis of polybenzoxazoles. The formation of PBOs typically involves the polycondensation of a bis-o-aminophenol with a dicarboxylic acid or its derivative, followed by a thermal or chemical cyclization step. Although 2-Amino-6-ethylphenol is a mono-functional o-aminophenol in this context, its incorporation into a polymer backbone with other suitable monomers could introduce specific functionalities and influence the final properties of the resulting PBO.

Components for Organic Electronic Materials

The field of organic electronics leverages the tunable electronic properties of carbon-based materials for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The molecular structure of this compound suggests its potential as a precursor for materials in this domain.

The aromatic core, along with the electron-donating amino and hydroxyl groups, can influence the HOMO and LUMO energy levels of molecules derived from it. These energy levels are critical parameters that govern charge injection, transport, and recombination in organic electronic devices.

While direct applications of this compound in published organic electronics research are not prominent, the broader class of aminophenol derivatives has been explored. For example, polymers and small molecules containing aminophenol moieties can exhibit interesting photophysical and electrochemical properties. The ethyl group at the 6-position of the benzene ring in 2-Amino-6-ethylphenol could further modulate these properties by influencing the molecule's solubility and solid-state packing, which are crucial for device performance and processability.

The development of new charge-transporting and light-emitting materials is a continuous effort in the field. The unique substitution pattern of this compound makes it a candidate for synthetic chemists to explore in the design of novel organic semiconductors.

Environmental Research Considerations

Investigating Environmental Fate and Transformation Pathways

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Specific data from studies on the abiotic degradation of 2-Amino-6-ethylphenol (B8804987) hydrochloride, such as its susceptibility to photolysis (degradation by light) or hydrolysis (reaction with water), could not be located in published research. Such studies are crucial for understanding how the compound might break down in aquatic or terrestrial environments without the involvement of living organisms. The rates of these processes would be necessary to model the compound's persistence in sunlit surface waters or its stability in aqueous solutions.

Biotic Degradation Mechanisms (e.g., Microbial Transformation)

There is a lack of specific research on the biotic degradation of 2-Amino-6-ethylphenol hydrochloride. Investigations into microbial transformation would be necessary to determine if and how microorganisms in soil, sediment, or water can break down this compound. Such studies typically identify the metabolic pathways involved, the types of microorganisms responsible (e.g., bacteria, fungi), and the resulting breakdown products. This information is fundamental to assessing its potential for bioremediation.

Environmental Mobility and Distribution Studies

No specific studies on the environmental mobility and distribution of this compound were found. Research in this area would typically involve determining key physical and chemical properties such as the soil adsorption coefficient (Koc) and water solubility. These parameters help predict whether the compound is likely to remain in the soil, leach into groundwater, or become distributed in the water column. Without empirical data, predictions about its movement and partitioning in different environmental compartments cannot be scientifically substantiated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.